
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a benzenesulfonyl group and chlorophenyl groups, which are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with the benzenesulfonyl and chlorophenyl groups attached at the 4, 5, and 1 positions of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the benzenesulfonyl and chlorophenyl groups .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents
- Synthesis of Hypoglycemic Agents: Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives have been synthesized as potential hypoglycemic agents. Their preparation involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones. The compounds demonstrated significant antidiabetic activity in preliminary biological screenings (Faidallah et al., 2016).
Anticancer Agents
- Potential Anticancer Properties: A variety of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores have been synthesized and evaluated for their antitumor activity. Several compounds showed promising broad-spectrum antitumor activity against various tumor cell lines (Sherif A F Rostom, 2006).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Anti-Inflammatory and Analgesic Compounds: Compounds containing 4-chlorophenyl or benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were active as anti-inflammatory and analgesic agents, with some showing equal inhibition to both COX-1 and COX-2 isoforms (Ragab et al., 2013).
Synthesis and Characterization of Novel Compounds
- Efficient Synthesis of Novel Compounds: The synthesis and characterization of new 1,3,5-trisubstituted ferrocenyl pyrazolines and pyrazoles containing sulfonamide moiety have been described. These compounds showed reversible oxidation behavior and were characterized by UV/visible absorption spectroscopy and fluorescence spectroscopy (Chakka Kiran Kumar et al., 2012).
Molecular Docking Studies
- Antibreast Cancer Agent Studies: Molecular docking and dynamic studies of synthesized pyrazoline benzenesulfonamide compounds revealed their potential as anti-breast cancer agents. The molecular docking study showed binding energy comparable to Doxorubicin, indicating the potential of these compounds as anti-breast cancer agents (Eka Marisa Putri et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-10-11-18(23)19(24)12-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBKZZHTQFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

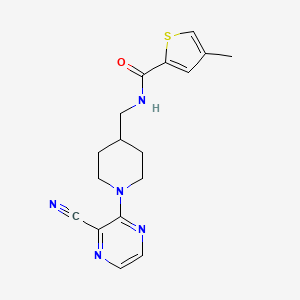
![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
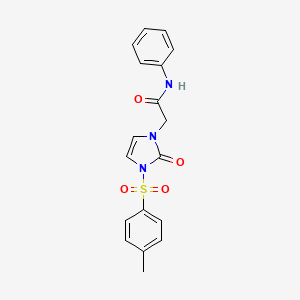
![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
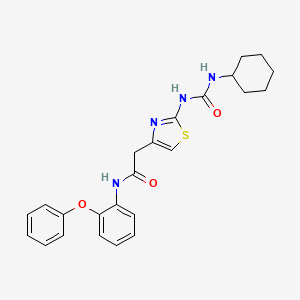

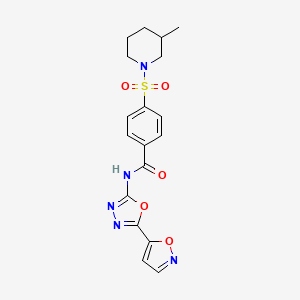
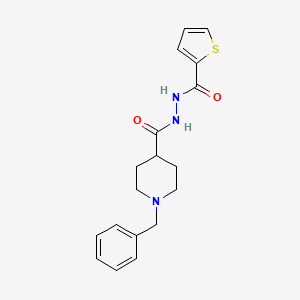
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)
